2-Chloro-N-[(4-formylphenyl)methyl]propanamide
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Overview
Description
2-Chloro-N-[(4-formylphenyl)methyl]propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a chloro group, a formyl group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(4-formylphenyl)methyl]propanamide typically involves the reaction of 4-formylbenzylamine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(4-formylphenyl)methyl]propanamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Major Products Formed
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of 2-Chloro-N-[(4-carboxyphenyl)methyl]propanamide.
Reduction: Formation of 2-Chloro-N-[(4-hydroxymethylphenyl)methyl]propanamide.
Scientific Research Applications
2-Chloro-N-[(4-formylphenyl)methyl]propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(4-formylphenyl)methyl]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the formyl group can undergo oxidation or reduction. These chemical transformations enable the compound to interact with various biological pathways and molecular targets, potentially leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(p-tolyl)propanamide: Similar structure but with a methyl group instead of a formyl group.
2-Chloro-N-phenylpropanamide: Lacks the formyl group present in 2-Chloro-N-[(4-formylphenyl)methyl]propanamide.
Uniqueness
This compound is unique due to the presence of both a chloro group and a formyl group, which confer distinct reactivity and potential applications compared to its analogs. The formyl group allows for further functionalization through oxidation or reduction, making it a versatile intermediate in organic synthesis.
Biological Activity
2-Chloro-N-[(4-formylphenyl)methyl]propanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₃ClN₂O
- Molecular Weight : 224.69 g/mol
The compound features a chloro group attached to a propanamide backbone, with a formylphenyl moiety that may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound appears to be mediated through several mechanisms:
- Matrix Metalloproteinase Inhibition :
- Antioxidant Activity :
- Anti-inflammatory Effects :
Biological Assays and Findings
Numerous studies have evaluated the biological activity of this compound through various assays:
Table 1: Summary of Biological Assays
Assay Type | Concentration (µM) | IC₅₀ Value (µM) | Observations |
---|---|---|---|
MMP-9 Inhibition | 10, 50, 100 | 0.30 | Significant inhibition at low micromolar levels |
Antioxidant Activity | - | - | Delayed reduction of fluorescence in assays |
NF-κB Inhibition | 10 | - | Up to 50% reduction in NF-κB levels observed |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study 1 : A study demonstrated that derivatives with similar structural motifs exhibited significant anti-inflammatory effects in vitro, reducing cell viability loss in human keratinocytes treated with inflammatory stimuli .
- Case Study 2 : In vivo models showed that compounds with MMP inhibitory properties led to enhanced wound healing and reduced scar formation, indicating their potential use in therapeutic applications for skin injuries .
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-N-[(4-formylphenyl)methyl]propanamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(12)11(15)13-6-9-2-4-10(7-14)5-3-9/h2-5,7-8H,6H2,1H3,(H,13,15) |
InChI Key |
IQSVNIQUTRKSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NCC1=CC=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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